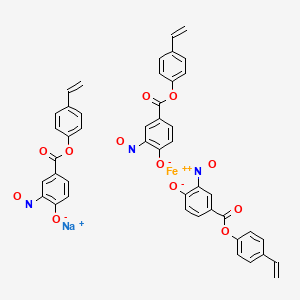
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is a complex compound with a unique structure that includes sodium, iron, and organic moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) typically involves the reaction of iron(2+) salts with sodium 4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and other by-products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Mécanisme D'action
The mechanism of action of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include redox reactions and coordination chemistry with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(3+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;copper(2+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;nickel(2+)
Uniqueness
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is unique due to its specific combination of sodium, iron, and organic components, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
26671-45-4 |
|---|---|
Formule moléculaire |
C45H30FeN3NaO12 |
Poids moléculaire |
883.6 g/mol |
Nom IUPAC |
sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) |
InChI |
InChI=1S/3C15H11NO4.Fe.Na/c3*1-2-10-3-6-12(7-4-10)20-15(18)11-5-8-14(17)13(9-11)16-19;;/h3*2-9,17H,1H2;;/q;;;+2;+1/p-3 |
Clé InChI |
OVMCOCUPINBXRQ-UHFFFAOYSA-K |
SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
SMILES canonique |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
Synonymes |
ferroverdin ferroverdin A tris(p-vinylphenyl-4-hydroxy-3-nitrosobenzoato-N(3),O(4))ferrate(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















